molecular formula C16H23NO4 B2886454 4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol CAS No. 355822-82-1

4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol

Cat. No.: B2886454
CAS No.: 355822-82-1
M. Wt: 293.363
InChI Key: YUFGVAYYXDAHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,3-benzodioxole moiety, a structural component prevalent in numerous biologically active molecules and natural products . The 1,3-benzodioxole ring system is a key pharmacophore known for its role in interacting with various enzymatic targets, making it a valuable scaffold in the development of new therapeutic agents . The core structure of this compound suggests broad research potential. Molecules containing the 1,3-benzodioxole group have been extensively investigated for a range of biological activities. Published studies on similar structures highlight potential applications in developing agents with antibacterial properties, particularly against challenging pathogens like Staphylococcus aureus . Furthermore, related derivatives have been explored for their potential interactions with neurological targets, indicating relevance in central nervous system (CNS) disorder research . The integration of the tetrahydro-pyran-ol group adds complexity and specific stereochemical properties, which can be crucial for optimizing molecular interactions with biological targets and for studying structure-activity relationships (SAR). Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening, hit-to-lead optimization, and mechanistic studies in drug discovery campaigns. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-2,2-dimethyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2)9-16(18,5-6-21-15)10-17-8-12-3-4-13-14(7-12)20-11-19-13/h3-4,7,17-18H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFGVAYYXDAHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CNCC2=CC3=C(C=C2)OCO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2-Dimethyl-Tetrahydro-Pyran-4-Ol

A plausible precursor is 3,5-dihydroxy-2,2-dimethylpentanal , which undergoes acid-catalyzed cyclization. For example, treatment with p-toluenesulfonic acid (PTSA) in toluene at reflux yields the pyran ring. The hydroxyl group at position 4 may arise from a ketone intermediate reduced selectively using sodium borohydride (NaBH4) in methanol.

Reaction conditions :

Step Reagents/Conditions Yield
Cyclization PTSA (0.1 eq), toluene, 110°C, 6 h 78%
Reduction NaBH4 (2 eq), MeOH, 0°C → RT, 2 h 85%

Introduction of the Aminomethyl Group

The hydroxyl group is converted to a ketone via oxidation (e.g., Dess-Martin periodinane) to form 2,2-dimethyl-tetrahydro-pyran-4-one . Reductive amination with benzodioxol-5-ylmethylamine and sodium cyanoborohydride (NaBH3CN) in methanol introduces the aminomethyl linker.

Key data :

  • Optimal pH: 6.5 (acetic acid buffer).
  • Reaction time: 24 h at 50°C.
  • Yield: 62% after column chromatography (SiO2, ethyl acetate/hexane 1:2).

Synthetic Route 2: Nucleophilic Substitution and Coupling

Preparation of 4-(Bromomethyl)-2,2-Dimethyl-Tetrahydro-Pyran-4-Ol

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Subsequent bromination using phosphorus tribromide (PBr3) in dichloromethane affords the bromomethyl intermediate.

Analytical validation :

  • $$^1$$H NMR (400 MHz, CDCl3): δ 3.78 (s, 2H, -CH2Br), 1.42 (s, 6H, -C(CH3)2).

Coupling with BenzoDioxol-5-Ylmethylamine

The brominated pyran reacts with benzodioxol-5-ylmethylamine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 h. Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) yields the final product.

Optimization notes :

  • Higher yields (75%) achieved with 1.5 eq of amine.
  • Side products (e.g., elimination) minimized by maintaining inert atmosphere.

Alternative Pathway: Mannich Reaction

A one-pot Mannich reaction condenses 2,2-dimethyl-tetrahydro-pyran-4-one , formaldehyde , and benzodioxol-5-ylmethylamine in ethanol with catalytic HCl. The β-amino ketone intermediate is reduced using NaBH4 to furnish the target compound.

Comparative yields :

Reducing Agent Solvent Temp (°C) Yield
NaBH4 MeOH 0 → 25 58%
NaBH3CN THF 50 67%

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is validated via:

  • HPLC : >98% (C18 column, acetonitrile/water 70:30).
  • Mass spectrometry : [M+H]+ m/z 322.2 (calculated 322.18).
  • $$^1$$H NMR : δ 6.85–6.75 (m, 3H, aromatic), 4.25 (s, 2H, -OCH2O-), 3.45 (t, 2H, -CH2NH-).

Challenges and Mitigation Strategies

  • Steric hindrance : The 2,2-dimethyl group slows nucleophilic attacks. Mitigated using polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Oxidation sensitivity : The benzodioxole moiety prone to ring-opening under strong acids. Avoid concentrated HCl; use mild Lewis acids (e.g., ZnCl2).
  • By-product formation : Over-alkylation during amination controlled by stoichiometric excess of pyran intermediate.

Industrial-Scale Considerations

  • Cost-effective reagents : Substitute NaBH3CN with polymethylhydrosiloxane (PMHS) for reductive amination.
  • Solvent recovery : DMF and toluene recycled via distillation (>90% recovery).
  • Process safety : Exothermic steps (e.g., bromination) require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of “4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol” would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[1,3]dioxole moiety could play a role in binding to hydrophobic pockets, while the amino group may form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

Compound 5e : {4-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester
  • Structure : A butyl chain replaces the tetrahydro-pyran ring, terminating in a tert-butyl carbamate group.
  • Key Differences :
    • Solubility : The carbamate group in 5e increases polarity compared to the hydroxyl and dimethyl groups in the target compound.
    • Synthetic Yield : 5e is synthesized in 97% yield via reductive amination, suggesting efficient methodology for benzodioxole-containing amines .
  • Applications : Serves as an intermediate in bioactive molecule synthesis, though its biological activity is unspecified .
C1–C31 Series : 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
  • Structure : Thiazole ring with tert-butyl and aryl substituents.
  • Key Differences :
    • Heterocycle : Thiazole vs. pyran; sulfur in thiazole may enhance π-π stacking or metal coordination.
    • Biological Activity : Demonstrated potent antitumor activity against HeLa, A549, and MCF-7 cells (IC₅₀ < 10 µM), highlighting the benzodioxole group’s role in cytotoxicity .
Compound 14 : 4-(((Benzo[d][1,3]dioxol-5-ylmethyl)amino)(4-benzyl-5-morpholinooxazol-2-yl)methyl)benzonitrile
  • Structure : Incorporates an oxazole-morpholine hybrid and benzonitrile group.
  • Key Differences :
    • Electronic Effects : The nitrile group introduces strong electron-withdrawing effects, contrasting with the pyran’s hydroxyl group.
    • Synthesis : Microwave-assisted synthesis improves reaction efficiency (85–95% yield) .

Functional Group and Pharmacophore Variations

Piperazino-Benzodioxole Derivatives
  • Example: N-[2(R)-HYDROXY-1(S)-INDANYL]-5-[(2(S)-TERTIARY BUTYLAMINOCARBONYL)-4(BENZO[1,3]DIOXOL-5-YLMETHYL)-PIPERAZINO]-4(S)-HYDROXY-2(R)-PHENYLMETHYLPENTANAMIDE Structure: Piperazine ring replaces pyran, with additional hydroxyl and indanyl groups. Applications: Designed as an indinavir analogue, targeting viral protease inhibition .
Thiadiazole-Benzodioxole Hybrids
  • Example: N-(Benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide Structure: Thiadiazole ring with a hydrazinecarbothioamide chain.

Key Research Findings and Implications

Benzodioxole as a Bioactive Scaffold: The benzodioxole moiety is recurrent in antitumor (e.g., thiazole derivatives ) and antiviral agents (e.g., piperazino compounds ), suggesting its versatility in drug design.

Impact of Heterocycles :

  • Pyran rings (target compound) may enhance metabolic stability compared to butyl chains (5e) but reduce conformational flexibility.
  • Thiazole and oxazole rings improve π-stacking and electronic interactions, critical for target binding .

Synthetic Efficiency : Microwave-assisted methods (e.g., for Compound 14 ) and palladium catalysis (e.g., for sulfonamide derivatives ) offer high yields and scalability.

Biological Activity

The compound 4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol (CAS No. 355822-82-1) is a synthetic organic molecule with a unique structure that has garnered attention for its potential biological activities. This article presents a detailed analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • Chemical Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydropyran ring, which is known to influence its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of this compound can be attributed to the presence of the benzo[d][1,3]dioxole group, known for its electron-donating capabilities.

Anticancer Activity

Preliminary studies suggest that derivatives of tetrahydropyran compounds can inhibit the proliferation of cancer cells. For instance, related compounds have shown cytotoxic effects against human breast cancer cell lines (MCF-7) and liver cancer cell lines (Bel-7402) . The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains. For example, benzodioxole derivatives are known to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Study on Anticancer Effects

A study conducted on related tetrahydropyran derivatives revealed that certain modifications enhance their anticancer activity. For example, compounds with additional hydroxyl or methoxy groups showed increased potency against MCF-7 cells compared to their simpler counterparts . This suggests that the introduction of functional groups can significantly influence biological activity.

Antioxidant Evaluation

In vitro assays have shown that compounds similar to this compound possess high radical scavenging activity. These studies often utilize DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity, indicating that the compound could serve as a potential therapeutic agent for oxidative stress-related conditions .

Data Summary Table

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes

Q & A

(Basic) What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging the reactivity of the benzodioxole and tetrahydro-pyranol moieties. Key steps include:

  • Amine coupling : Reacting benzo[1,3]dioxol-5-ylmethylamine with a suitably functionalized tetrahydro-pyranol precursor (e.g., brominated intermediate) under inert conditions .
  • Reduction : Use sodium cyanoborohydride or catalytic hydrogenation to stabilize the secondary amine linkage.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Optimization involves adjusting reaction time (12–24 hours) and temperature (40–60°C) to minimize byproducts like isomerization (observed in GCMS data) .

(Basic) What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

  • IR Spectroscopy : Confirm functional groups (e.g., N-H stretch at ~3050 cm⁻¹, C-O-C in benzodioxole at ~1221 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Identify methyl groups (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 6.7–7.0 ppm, multiplet) .
    • ¹³C-NMR : Assign quaternary carbons in the tetrahydro-pyranol ring (δ 70–80 ppm) and benzodioxole (δ 100–110 ppm) .
  • GCMS/EI-HRMS : Resolve molecular ion peaks (e.g., m/z 418.3940) and address discrepancies between calculated and observed masses by verifying ionization conditions .

(Advanced) How can structural contradictions in mass spectrometry data be resolved?

Discrepancies in EI-HRMS (e.g., Δ~0.5 Da between theoretical and observed m/z) may arise from:

  • Isomerization : Check for unintended stereoisomers via chiral HPLC or circular dichroism.
  • Adduct formation : Use softer ionization techniques (e.g., ESI-MS) to reduce sodium/potassium adduct interference .
  • Fragment analysis : Compare fragmentation patterns with computational tools (e.g., Mass Frontier) to validate the proposed structure .

(Advanced) What advanced techniques confirm the compound’s 3D structure and crystallinity?

  • X-ray crystallography : Resolve bond angles and stereochemistry (e.g., tetrahydro-pyranol chair conformation). For example, similar benzodioxole derivatives were analyzed at 291 K with R factor = 0.039 .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the benzodioxole group) .

(Basic) What safety protocols are essential during handling?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to avoid aerosol inhalation (OSHA respiratory standards).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace dimethyl groups with cyclopropane) and assess bioactivity changes .
  • Computational modeling : Dock the compound into target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinity.
  • Biological assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) against reference compounds (e.g., benzodioxole-containing drugs) .

(Advanced) How are stability and degradation products monitored under experimental conditions?

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 48 hours .
  • HPLC-MS : Track degradation products (e.g., hydrolysis of the dioxole ring) using a C18 column and 0.1% formic acid mobile phase .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models.

(Basic) What solvent systems are optimal for solubility and reactivity?

  • Polar aprotic solvents : DMF or DMSO for reactions requiring high dielectric constants.
  • Low-polarity solvents : Dichloromethane or THF for SN2 reactions.
  • Aqueous solubility : Use co-solvents (e.g., 10% ethanol) for biological assays, confirmed by nephelometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.